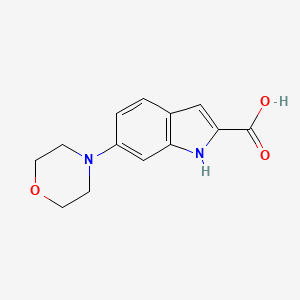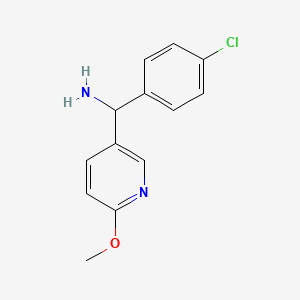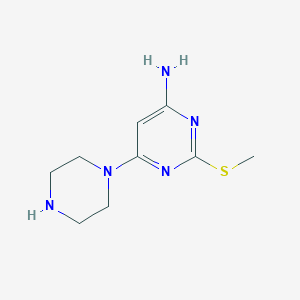
2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methylsulfanyl group at position 2, a piperazine ring at position 6, and an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-piperazin-1-ylpyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the methylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share the methylsulfanyl group and pyrimidine ring but differ in their overall structure and functional groups.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but differ in their substitution patterns and biological activities.
Uniqueness
2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group, piperazine ring, and amine group allows for versatile chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H15N5S |
|---|---|
Molecular Weight |
225.32 g/mol |
IUPAC Name |
2-methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H15N5S/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) |
InChI Key |
FRCTXRISPQBJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
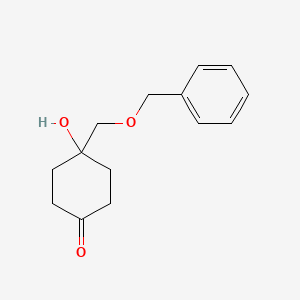
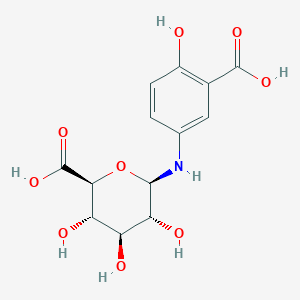
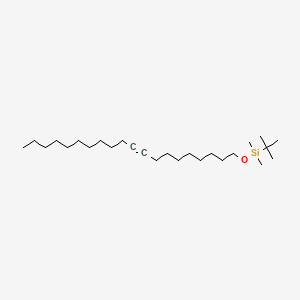
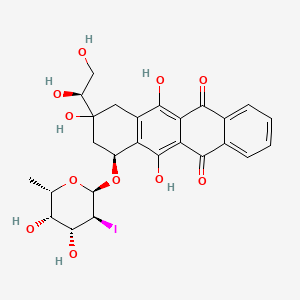
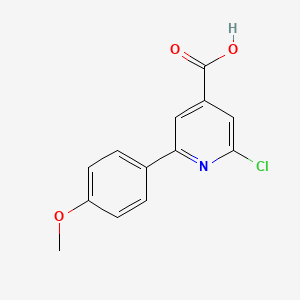

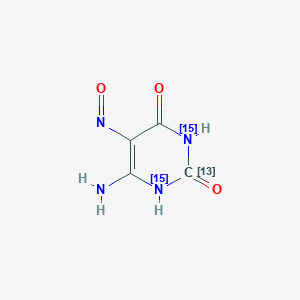

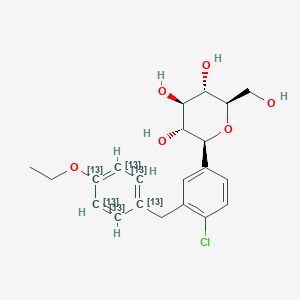
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
